5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid
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Overview
Description
5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 2-nitro-4-methylacetanilide to obtain the benzimidazole core, followed by further functionalization to introduce the pentanoic acid side chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .
Scientific Research Applications
5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Oxooctahydro-1H-benzimidazol-5-yl)pentanoic acid include:
- 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid
- 5-(2-Oxooctahydro-1H-benzimidazol-4-yl)pentanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
88193-26-4 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)4-2-1-3-8-5-6-9-10(7-8)14-12(17)13-9/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |
InChI Key |
DCWJCGWRBUATEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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